molecular formula C8H8N2O4 B188122 N-(2-Hydroxy-5-nitrophenyl)acetamide CAS No. 97-60-9

N-(2-Hydroxy-5-nitrophenyl)acetamide

Cat. No. B188122
CAS RN: 97-60-9
M. Wt: 196.16 g/mol
InChI Key: GFHYFPARONGSCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-Hydroxy-5-nitrophenyl)acetamide” is a chemical compound with the molecular formula C8H8N2O4 . It has a molecular weight of 196.16 .


Synthesis Analysis

The synthesis of “N-(2-Hydroxy-5-nitrophenyl)acetamide” involves several stages. One method involves the incubation of Aminobacter aminovorans, Paenibacillus polymyxa, and Arthrobacter MPI764 with the microbial 2-benzoxazolinone (BOA)-degradation-product 2-acetamido-phenol, produced from 2-aminophenol .


Molecular Structure Analysis

The InChI code for “N-(2-Hydroxy-5-nitrophenyl)acetamide” is 1S/C8H8N2O4/c1-5(11)9-7-4-6(10(13)14)2-3-8(7)12/h2-4,12H,1H3,(H,9,11) .


Chemical Reactions Analysis

“N-(2-Hydroxy-5-nitrophenyl)acetamide” can react with electrophiles such as the nitrite ion to form yet another nitro product .


Physical And Chemical Properties Analysis

“N-(2-Hydroxy-5-nitrophenyl)acetamide” is a solid compound .

Scientific Research Applications

Application in Chemical Biology

  • Specific Scientific Field: Chemical Biology
  • Summary of the Application: N-(2-Hydroxy-5-nitrophenyl)acetamide is a product of the microbial degradation of 2-benzoxazolinone (BOA). It’s produced by several microorganisms, including Aminobacter aminovorans, Paenibacillus polymyxa, and Arthrobacter MPI764 . It’s also found as a transformation product in the form of dimers and trimers .
  • Methods of Application or Experimental Procedures: The compound was identified through incubation of the aforementioned microorganisms with 2-acetamido-phenol, a degradation product of BOA. Identification of the compounds was carried out by LC/HRMS and MS/MS and, for the new structure N-(2-hydroxy-5-nitrosophenyl)acetamide, additionally by 1D- and 2D-NMR .
  • Results or Outcomes: When other microorganisms and plants were incubated with N-(2-Hydroxy-5-nitrophenyl)acetamide, it led to its glucoside derivative as a prominent detoxification product . In Arabidopsis thaliana, 1 mM bioactive N-(2-Hydroxy-5-nitrophenyl)acetamide elicited alterations in the expression profile of several genes. The most responsive upregulated gene was pathogen-inducible terpene synthase TPS04 .

Application in Chemical Biology

  • Specific Scientific Field: Chemical Biology
  • Summary of the Application: N-(2-Hydroxy-5-nitrophenyl)acetamide is a product of the microbial degradation of 2-benzoxazolinone (BOA). It’s produced by several microorganisms, including Aminobacter aminovorans, Paenibacillus polymyxa, and Arthrobacter MPI764 . It’s also found as a transformation product in the form of dimers and trimers .
  • Methods of Application or Experimental Procedures: The compound was identified through incubation of the aforementioned microorganisms with 2-acetamido-phenol, a degradation product of BOA. Identification of the compounds was carried out by LC/HRMS and MS/MS and, for the new structure N-(2-hydroxy-5-nitrosophenyl)acetamide, additionally by 1D- and 2D-NMR .
  • Results or Outcomes: When other microorganisms and plants were incubated with N-(2-Hydroxy-5-nitrophenyl)acetamide, it led to its glucoside derivative as a prominent detoxification product . In Arabidopsis thaliana, 1 mM bioactive N-(2-Hydroxy-5-nitrophenyl)acetamide elicited alterations in the expression profile of several genes. The most responsive upregulated gene was pathogen-inducible terpene synthase TPS04 .

Application in Chemical Biology

  • Specific Scientific Field: Chemical Biology
  • Summary of the Application: N-(2-Hydroxy-5-nitrophenyl)acetamide is a product of the microbial degradation of 2-benzoxazolinone (BOA). It’s produced by several microorganisms, including Aminobacter aminovorans, Paenibacillus polymyxa, and Arthrobacter MPI764 . It’s also found as a transformation product in the form of dimers and trimers .
  • Methods of Application or Experimental Procedures: The compound was identified through incubation of the aforementioned microorganisms with 2-acetamido-phenol, a degradation product of BOA. Identification of the compounds was carried out by LC/HRMS and MS/MS and, for the new structure N-(2-hydroxy-5-nitrosophenyl)acetamide, additionally by 1D- and 2D-NMR .
  • Results or Outcomes: When other microorganisms and plants were incubated with N-(2-Hydroxy-5-nitrophenyl)acetamide, it led to its glucoside derivative as a prominent detoxification product . In Arabidopsis thaliana, 1 mM bioactive N-(2-Hydroxy-5-nitrophenyl)acetamide elicited alterations in the expression profile of several genes. The most responsive upregulated gene was pathogen-inducible terpene synthase TPS04 .

Safety And Hazards

“N-(2-Hydroxy-5-nitrophenyl)acetamide” is classified as an eye irritant (Category 2A, H319) according to the GHS classification . It is advised to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

Future Directions

Research on “N-(2-Hydroxy-5-nitrophenyl)acetamide” is ongoing. Recent studies have found that 1 mM bioactive “N-(2-Hydroxy-5-nitrophenyl)acetamide” elicits alterations in the Arabidopsis thaliana expression profile of several genes . The most responsive upregulated gene was pathogen-inducible terpene synthase TPS04 . The bioactivity of the compound is rapidly annihilated by glucosylation .

properties

IUPAC Name

N-(2-hydroxy-5-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c1-5(11)9-7-4-6(10(13)14)2-3-8(7)12/h2-4,12H,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFHYFPARONGSCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1059155
Record name Acetamide, N-(2-hydroxy-5-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1059155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Hydroxy-5-nitrophenyl)acetamide

CAS RN

97-60-9
Record name N-(2-Hydroxy-5-nitrophenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97-60-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-Hydroxy-5'-nitroacetanilide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097609
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Acetamido-4-nitrophenol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157856
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetamide, N-(2-hydroxy-5-nitrophenyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Acetamide, N-(2-hydroxy-5-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1059155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-hydroxy-5-nitrophenyl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.359
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2'-Hydroxy-5'-nitroacetanilide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D8EQG84Z6M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

2-Amino-4-nitrophenol (10 g, 0.065 mol) was dissolved in tetrahydrofuran (100 ml) and, after cooling to 0° C., acetic anhydride (12.24 ml, 0.130 mol) was added dropwise, followed by stirring at room temperature for 2 h. Thereafter, methanol (10 ml) was added to the reaction mixture, which was then stirred at room temperature for 30 min and, thereafter, the solvent was evaporated and the resulting residue was diluted with diethyl ether and filtered. The solvent was evaporated off the filtrate and the resulting solids were dried to yield the end compound 2-acetamido-4-nitrophenol (12.21 g) as a pale brown solid mass.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
12.24 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 10 g. (0.065 mol) of 2-amino-4-nitrophenol, 125 ml. of dry toluene and 25 ml. of glacial acetic acid is heated to affect solution. Acetic anhydride (7.57 g., 0.074 mol) is added dropwise over a period of twenty minutes and the resulting mixture is heated at about 80° C. for two hours. The reaction mixture is filtered and the solid is washed with toluene, then recrystallized from methanol to give 2-acetamido-4-nitrophenol, m.p. 283°-284° C.
Quantity
0.065 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
7.57 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Hydroxy-5-nitrophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-Hydroxy-5-nitrophenyl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(2-Hydroxy-5-nitrophenyl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(2-Hydroxy-5-nitrophenyl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(2-Hydroxy-5-nitrophenyl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(2-Hydroxy-5-nitrophenyl)acetamide

Citations

For This Compound
26
Citations
S Girel, V Schütz, L Bigler, P Dörmann, M Schulz - Molecules, 2022 - mdpi.com
Incubation of Aminobacter aminovorans, Paenibacillus polymyxa, and Arthrobacter MPI764 with the microbial 2-benzoxazolinone (BOA)-degradation-product 2-acetamido-phenol, …
Number of citations: 1 www.mdpi.com
M Zikmundova, K Drandarov, L Bigler… - Applied and …, 2002 - Am Soc Microbiol
The biotransformation of the phytoanticipins 2-benzoxazolinone (BOA) and 2-hydroxy-1,4-benzoxazin-3-one (HBOA) by four endophytic fungi isolated from Aphelandra tetragona was …
Number of citations: 164 journals.asm.org
SQ Chen, J Zhu, XH Huang, QF Zhang - … Crystallographica Section E …, 2006 - scripts.iucr.org
(IUCr) 2,2,2-Trifluoro-N-(2-hydroxy-5-nitrophenyl)acetamide Journal logo Acta Crystallographica Section E Acta Crystallographica Section E CRYSTALLOGRAPHIC COMMUNICATIONS …
Number of citations: 1 scripts.iucr.org
M Mirzaei, Z Samadi, NL Hadipour - Journal of the Iranian Chemical …, 2010 - Springer
A computational study was conducted to examine hydrogen bond (HB) properties of peptide group in four derivatives of acetamide by density functional theory (DFT) calculations of …
Number of citations: 6 link.springer.com
L Mukhtorov, G Pestsov, M Nikishina, E Ivanova… - Bulletin of environmental …, 2019 - Springer
Fungicidal effect of 2-amino-4-nitrophenol and its derivates, prepared by replacing the hydrogen atom in its amino group by different organic radicals was studied. Evaluation of the …
Number of citations: 7 link.springer.com
M Schulz, D Sicker, O Schackow, L Hennig… - … & integrative biology, 2017 - Taylor & Francis
Pantoea ananatis is a bacterium associated with other microorganisms on Abutilon theophrasti Medik. roots. It converts 6-hydroxybenzoxazolin-2(3H)-one (BOA-6-OH), a hydroxylated …
Number of citations: 12 www.tandfonline.com
IS Fomsgaard, AG Mortensen, SCK Carlsen - Chemosphere, 2004 - Elsevier
Cyclic hydroxamic acids and lactams are allelochemicals present in the common agricultural crops wheat, rye, and maize. The hydroxamic acids are mainly present in the plants as …
Number of citations: 139 www.sciencedirect.com
V Schütz, L Bigler, S Girel, L Laschke… - Frontiers in Ecology …, 2019 - frontiersin.org
Benzoxazinoids, secondary metabolites of several Poaceae, and some benzoxazinoid downstream metabolites are bioactive compounds that act as allelochemicals and natural …
Number of citations: 32 www.frontiersin.org
V Schütz - 2022 - bonndoc.ulb.uni-bonn.de
This study revealed the impact of 2-benzoxazolinone (BOA), gramine, and quercetin on the microbiota in the bulk soil (Cologne agricultural soil) and investigated direct interactions of …
Number of citations: 0 bonndoc.ulb.uni-bonn.de
B Shankar Naik - Plant and Human Health, Volume 2: Phytochemistry …, 2019 - Springer
Endophytic fungi are the microbes which colonize the interior healthy plant tissues without causing disease. Endophytes have the ability to utilize various organic compounds such as …
Number of citations: 12 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.